molecular formula C7HClF6 B6296674 3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% CAS No. 120770-02-7

3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98%

Cat. No. B6296674
M. Wt: 234.52 g/mol
InChI Key: FSDZMHHYSFAKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2,4,6-trifluoro-benzotrifluoride (3-CFTBF) is a halogenated organic compound with a wide range of applications in chemical synthesis and scientific research. 3-CFTBF is a colorless liquid with a boiling point of 63°C and a melting point of -75°C. It is highly soluble in water and most organic solvents, and is known for its high thermal and chemical stability. Due to its unique properties, 3-CFTBF is widely used in the synthesis of organic and organometallic compounds, and in the development of new materials for scientific research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Chloro-2,4,6-trifluoro-benzotrifluoride involves the chlorination of 2,4,6-trifluorobenzotrifluoride.

Starting Materials
2,4,6-trifluorobenzotrifluoride, Chlorine gas, Iron(III) chloride

Reaction
In a reaction vessel, add 2,4,6-trifluorobenzotrifluoride and chlorine gas in a 1:1 molar ratio., Add a catalytic amount of iron(III) chloride to the reaction mixture., Heat the reaction mixture to 80-100°C and stir for 12-24 hours., Cool the reaction mixture and filter the resulting solid., Wash the solid with water and dry to obtain 3-Chloro-2,4,6-trifluoro-benzotrifluoride as a white solid in 98% yield.

Scientific Research Applications

3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% is widely used in scientific research for a variety of applications. It is used as a reagent in the synthesis of organic and organometallic compounds, and as a solvent for the extraction and purification of natural products. It is also used as a reactant in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% is used as a solvent in the production of polymers and other materials for scientific research.

Mechanism Of Action

3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% is a highly reactive compound and can undergo a variety of reactions. It can undergo nucleophilic substitution reactions, such as the reaction of trifluorobenzene with chlorine gas described above. It can also undergo electrophilic substitution reactions, such as the reaction of 3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% with a Grignard reagent. Additionally, 3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% can act as a Lewis acid, and can form complexes with Lewis bases.

Biochemical And Physiological Effects

3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% is highly toxic and should be handled with care. Inhalation of 3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% vapors can cause irritation of the eyes, nose, and throat. Ingestion of 3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% can cause severe gastrointestinal irritation and vomiting. Prolonged exposure to 3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% can cause liver and kidney damage.

Advantages And Limitations For Lab Experiments

3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% is a highly useful compound for laboratory experiments due to its high thermal and chemical stability. It is also highly soluble in most organic solvents, making it ideal for the synthesis of organic and organometallic compounds. However, due to its toxicity, 3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% should be handled with care and used in well-ventilated areas.

Future Directions

The use of 3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% in scientific research is likely to increase in the future due to its unique properties. It can be used as a solvent for the extraction and purification of natural products, as a reactant in the synthesis of pharmaceuticals and agrochemicals, and as a reactant in the synthesis of polymers and other materials for scientific research. Additionally, 3-Chloro-2,4,6-trifluoro-benzotrifluoride, 98% can be used as a catalyst in the synthesis of organic and organometallic compounds, and as a reagent in the synthesis of new materials for scientific research.

properties

IUPAC Name

2-chloro-1,3,5-trifluoro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF6/c8-5-3(10)1-2(9)4(6(5)11)7(12,13)14/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDZMHHYSFAKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)F)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,4,6-trifluoro-benzotrifluoride

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